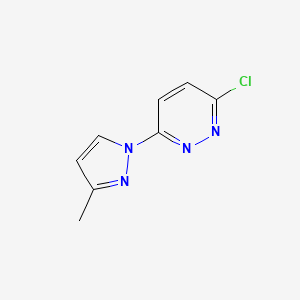

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Description

3-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with chlorine and at the 6-position with a 3-methylpyrazole group. Its synthesis typically involves nucleophilic substitution of 3,6-dichloropyridazine with 3-methylpyrazole under reflux conditions in polar solvents like ethanol .

The compound is notable for its role as a bidentate ligand in organometallic chemistry, particularly in stabilizing Ru(II) half-sandwich complexes. These complexes adopt pseudo-octahedral geometries, with the pyridazine-pyrazole moiety forming a five-membered chelate ring around the Ru(II) center. The strong Ru–Cπ bonds (1.676–1.679 Å) confer exceptional thermodynamic stability against hydrolysis and nucleophilic attack, making the compound valuable in biomedical and catalytic applications .

Properties

IUPAC Name |

3-chloro-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-4-5-13(12-6)8-3-2-7(9)10-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFYZRLXPPXQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 3-methyl-1H-pyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The pyrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridazine derivative .

Scientific Research Applications

Synthesis of Metal Complexes

Ruthenium(II) Complexes:

3-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has been utilized in the synthesis of mononuclear η^6-arene ruthenium(II) complexes. These complexes are characterized by their “three-legged piano-stool” pseudo-octahedral structures, which are known for their stability and reactivity in catalysis.

- Methodology: The synthesis involves the coordination of the ligand to ruthenium(II) ions, forming stable complexes that can interact with DNA.

- Outcomes: Interaction studies indicate moderate binding with calf thymus DNA (CT-DNA), with binding constants on the order of , suggesting potential applications in drug delivery systems or as anticancer agents .

Copper Complexes:

The compound also serves as a ligand in the formation of copper complexes, which exhibit notable catalytic properties.

- Methodology: The ligands are synthesized via condensation reactions involving appropriate primary amines.

- Outcomes: These copper complexes demonstrate excellent catalytic activities for the oxidation of catechol to o-quinone, highlighting their potential use in organic synthesis and industrial applications .

Biological Activities

Research indicates that derivatives of this compound may possess various biological activities, including antibacterial, antifungal, and antitumor properties.

Antitumor Activity:

While specific mechanisms for this compound remain underexplored, related pyridazinopyrazoles have shown promising results in inhibiting tumor growth. Further investigation into this compound's specific effects on cancer cell lines could yield valuable insights into its therapeutic potential .

Coordination Chemistry

The ability of this compound to act as a bidentate ligand through its nitrogen donor atoms allows it to form stable complexes with various metal ions.

Interaction Studies:

Studies have shown that this compound can effectively coordinate with metal ions such as ruthenium(II), facilitating its use in catalytic processes and as a potential agent in bioinorganic chemistry .

Mechanism of Action

The mechanism of action of 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The compound’s binding to DNA and proteins can also modulate biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

The bioactivity and coordination chemistry of pyridazine derivatives are highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogs:

Key Observations:

- Substituent Bulk and Bioactivity : Bulky aryl groups (e.g., R62025 and R66703) enhance antiviral activity by improving target binding but reduce solubility. The 3-methylpyrazole group in the parent compound balances lipophilicity and steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 3) stabilize the pyridazine ring and enhance electrophilicity, critical for Ru(II) complex reactivity. Piperidine carbonyl derivatives (e.g., R = piperidine carbonyl) exhibit increased electrophilicity (Ru3 > Ru2 > Ru1) due to inductive effects .

- Biological Activity : Imidazole and pyrazole derivatives show α-glucosidase inhibition, but chloro-substituted variants (e.g., m-chloro analogs) exhibit reduced activity due to steric clashes with enzyme active sites .

Stability and Reactivity

- Hydrolytic Stability : Ru(II) complexes of 3-chloro-6-(3-methylpyrazol-1-yl)pyridazine demonstrate superior stability (Ru–Cπ bonds < 1.68 Å) compared to bromo or iodo analogs (Ru–Br: 2.46 Å; Ru–I: 2.67 Å) due to stronger π-backbonding .

- Synthetic Flexibility : The chloro group at position 3 allows further functionalization via nucleophilic substitution, enabling the synthesis of piperazinyl, hydrazinyl, and carbonyl derivatives .

Crystallographic Insights

Single-crystal X-ray studies reveal planar geometries for pyridazine derivatives, facilitating π-stacking in solid-state structures. For example, the title compound crystallizes in monoclinic systems (space group P2₁/c) with intermolecular C–H···N interactions stabilizing the lattice . In contrast, bulkier analogs (e.g., R66703) exhibit distorted geometries due to steric strain .

Biological Activity

3-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological evaluations, and potential applications in drug development.

Structural Characteristics

The compound features a bicyclic structure consisting of a pyridazine ring substituted at the 3rd position with a chlorine atom and at the 6th position with a 3-methyl-1H-pyrazole ring. This unique arrangement may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of specific pyrazole derivatives with pyridazine precursors. The synthetic route often includes the formation of metal complexes, notably with ruthenium(II), which has been shown to enhance the compound's catalytic properties and biological interactions .

Antitumor Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant antitumor activity across various cancer cell lines. For instance, derivatives related to this compound have demonstrated effectiveness against lung, breast, colorectal, and other cancer types. The mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Interaction with DNA

Interaction studies suggest that this compound can bind to calf thymus DNA (CT-DNA) with moderate affinity, which is critical for its potential as an anticancer agent. Binding constants in the order of have been reported, indicating a significant interaction that may disrupt DNA replication in cancer cells.

Catalytic Properties

The compound has also been utilized in the synthesis of metal complexes that exhibit catalytic properties. For example, ruthenium(II) complexes formed with this ligand have shown excellent catalytic activity for oxidation reactions, such as converting catechol to o-quinone. This suggests potential applications in organic synthesis and industrial catalysis.

Case Studies

Several case studies highlight the biological efficacy of pyrazole-based compounds:

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3-chloro-6-halopyridazine derivatives with 3-methyl-1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) achieves moderate yields (~60–70%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC or HPLC is critical to minimize byproducts like unsubstituted pyridazine .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include:

- Planarity: The pyridazine and pyrazole rings are nearly coplanar (dihedral angle <3°) .

- Intermolecular interactions: π–π stacking (centroid distances ~3.59–4.42 Å) and C–H⋯N hydrogen bonds stabilize the crystal lattice .

Complementary techniques like NMR (¹H/¹³C) and FT-IR validate functional groups, while mass spectrometry confirms molecular weight .

Q. What are the primary applications of this compound in pharmacological research?

- Methodological Answer : Pyridazine derivatives are explored for anti-inflammatory, antimicrobial, and antiviral activities. For example:

- Anti-inflammatory : Derivatives inhibit COX-2 enzymes (IC₅₀ ~5–20 μM) in vitro .

- Antimicrobial : Structural analogs show MIC values of 8–32 µg/mL against Gram-positive bacteria .

Bioactivity assays (e.g., enzyme inhibition, microbial growth curves) require standardized protocols to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock/Vina) identifies binding poses in target proteins (e.g., COX-2 or bacterial gyrase). For instance:

- Pyrazole substituents at position 3 increase hydrophobic interactions in enzyme pockets .

- QSAR models correlate logP values (<3.5) with enhanced membrane permeability .

Iterative cycles of computational prediction and experimental validation optimize lead compounds .

Q. How do structural modifications (e.g., halogen substitution) affect π–π interactions and crystallinity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyridazine ring enhances π–π stacking (shorter centroid distances) and crystallinity. For example:

- 3-Chloro substitution reduces ring distortion (r.m.s. deviation <0.02 Å) .

- Methyl groups on pyrazole increase steric hindrance, altering packing motifs (e.g., triclinic vs. monoclinic systems) .

SC-XRD and Hirshfeld surface analysis quantify these effects .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Mitigation strategies include:

- Standardizing assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Cross-validating results with orthogonal methods (e.g., MIC + time-kill assays for antimicrobials) .

- Meta-analysis of structure-activity data to identify outliers (e.g., lipophilicity thresholds) .

Q. How can reactor design and process control improve scalability of synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., amine substitutions). Key parameters:

- Residence time (2–5 min) and temperature (90–110°C) optimize yield .

- In-line analytics (e.g., PAT tools) monitor intermediate formation .

Membrane separation technologies (e.g., nanofiltration) reduce solvent waste during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.